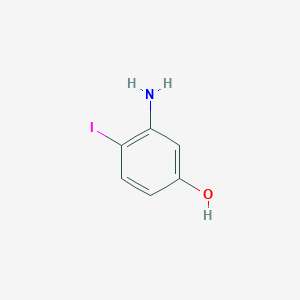

3-Amino-4-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBBZNTUMUUFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676380 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-83-9 | |

| Record name | 3-Amino-4-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-iodophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 3-Amino-4-iodophenol (CAS No. 99968-83-9). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and comparative analysis with structurally related analogs to offer scientifically grounded insights. The content herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing a framework for the safe handling, synthesis, and utilization of this versatile chemical intermediate.

Introduction

3-Amino-4-iodophenol is a substituted aromatic compound featuring three key functional groups: an amino group, a hydroxyl group, and an iodine atom. This unique combination of functionalities makes it a potentially valuable building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and functional materials. The amino and hydroxyl groups are known to be important pharmacophores and can also direct further electrophilic aromatic substitution. The iodine atom, a versatile halogen, can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

This guide will delve into the predicted chemical and physical properties of 3-Amino-4-iodophenol, propose a logical and efficient synthetic route, and explore its expected reactivity and potential applications. All discussions are grounded in the well-established chemistry of its constituent functional groups and data from closely related analogs.

Chemical Structure and Properties

The structure of 3-Amino-4-iodophenol is characterized by a benzene ring substituted with a hydroxyl group at position 1, an amino group at position 3, and an iodine atom at position 4.

Diagram 1: Chemical Structure of 3-Amino-4-iodophenol

A workflow for the proposed synthesis of 3-Amino-4-iodophenol.

Hypothetical Experimental Protocol

Step 1: Protection of 3-Aminophenol

-

To a stirred solution of 3-aminophenol (1.0 eq) in pyridine at 0 °C, slowly add acetic anhydride (2.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the di-acetylated intermediate.

Causality: Both the amino and hydroxyl groups are nucleophilic and would react with the iodinating agent. Acetylation protects these groups, preventing side reactions and directing the iodination to the desired position on the aromatic ring. Pyridine acts as a base to neutralize the acetic acid byproduct.

Step 2: Iodination

-

Dissolve the di-acetylated intermediate (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours, protecting it from light.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude iodinated intermediate.

-

Purify the crude product by column chromatography on silica gel.

Causality: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. The acetamido and acetoxy groups are ortho-, para-directing. The position ortho to the acetamido group and meta to the acetoxy group (C4) is sterically accessible and electronically activated for electrophilic substitution.

Step 3: Deprotection

-

Dissolve the purified iodinated intermediate in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture at reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-Amino-4-iodophenol can be further purified by recrystallization.

Causality: Acid-catalyzed hydrolysis effectively removes both acetyl protecting groups, regenerating the amino and hydroxyl functionalities to yield the final product.

Reactivity and Potential Applications

The trifunctional nature of 3-Amino-4-iodophenol imparts a rich and versatile chemical reactivity, making it a valuable synthon.

Key Reactions

-

Reactions of the Amino Group : The primary amino group can undergo diazotization to form a diazonium salt, which can then be converted to a wide range of other functional groups. It can also be acylated, alkylated, or used in the formation of Schiff bases.

-

Reactions of the Hydroxyl Group : The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which can then undergo O-alkylation or O-acylation.

-

Reactions at the Iodine Position : The carbon-iodine bond is susceptible to cleavage and substitution. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. [1][2]This allows for the straightforward introduction of various aryl, alkyl, and amino groups at this position.

-

Electrophilic Aromatic Substitution : The amino and hydroxyl groups are strongly activating and ortho-, para-directing. Further electrophilic substitution (e.g., nitration, halogenation, sulfonation) would be directed to the positions activated by these groups, primarily C2 and C6.

Diagram 3: Key Reactivity of 3-Amino-4-iodophenol

An overview of the potential reaction pathways for 3-Amino-4-iodophenol.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 3-Amino-4-iodophenol are not widely reported, its structural motifs are present in various bioactive molecules and functional materials.

-

Pharmaceutical Intermediate : Halogenated aminophenols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, related compounds are used in the synthesis of tyrosine kinase inhibitors for cancer therapy and other therapeutic agents. [3]The structural framework of 3-Amino-4-iodophenol could be a key component in the development of novel drugs.

-

Scaffold for Combinatorial Chemistry : The three distinct functional groups provide orthogonal handles for derivatization, making it an attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery.

-

Monomer for Polymer Synthesis : The amino and hydroxyl groups can be used for the synthesis of specialty polymers such as polyamides, polyimides, and polyethers with unique properties conferred by the iodine atom, such as increased refractive index or flame retardancy.

-

Precursor for Dyes and Pigments : Aminophenols are precursors to various dyes. The presence of the iodo group could be used to tune the color and other properties of the resulting dyes.

Predicted Spectroscopic Data

In the absence of experimental spectra, the following are predictions for the key spectroscopic features of 3-Amino-4-iodophenol based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic H (at C2) | 6.8 - 7.0 | Doublet | ~2-3 Hz (meta coupling) | Ortho to -OH, meta to -NH₂ and -I. |

| Aromatic H (at C5) | 7.2 - 7.4 | Doublet of doublets | ~8-9 Hz (ortho), ~2-3 Hz (meta) | Ortho to -I, meta to -OH, para to -NH₂. |

| Aromatic H (at C6) | 6.6 - 6.8 | Doublet | ~8-9 Hz (ortho coupling) | Ortho to -OH, meta to -I, ortho to -NH₂. |

| -NH₂ | 3.5 - 5.0 | Broad singlet | - | Exchangeable with D₂O. |

| -OH | 8.5 - 9.5 | Broad singlet | - | Exchangeable with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-OH (C1) | 150 - 155 | Attached to electronegative oxygen. |

| C-NH₂ (C3) | 145 - 150 | Attached to nitrogen. |

| C-I (C4) | 85 - 95 | Heavy atom effect of iodine causes upfield shift. |

| C2, C5, C6 | 110 - 130 | Aromatic carbons influenced by the various substituents. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, and C-I bonds, as well as aromatic C-H and C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Band |

| O-H stretch (phenol) | 3200 - 3600 | Broad |

| N-H stretch (amine) | 3300 - 3500 | Two sharp bands (symmetric and asymmetric) |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-N stretch (aromatic amine) | 1250 - 1350 | Medium to strong |

| C-I stretch | 500 - 600 | Weak to medium |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 235 | [M]⁺ | Molecular ion |

| 108 | [M - I]⁺ | Loss of an iodine radical |

| 127 | [I]⁺ | Iodine cation |

| Other fragments | Complex fragmentation of the aromatic ring. |

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for 3-Amino-4-iodophenol should be consulted, general precautions for handling substituted aminophenols and iodinated aromatic compounds should be followed.

-

Health Hazards : Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. [4]Iodinated compounds can also be irritants.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place to prevent decomposition and oxidation. It may be light-sensitive.

-

Incompatibilities : Avoid contact with strong oxidizing agents.

Conclusion

3-Amino-4-iodophenol is a chemical compound with significant potential as a versatile building block in synthetic chemistry. Although direct experimental data is limited, a thorough understanding of its structure and the chemistry of its functional groups allows for reliable predictions of its properties, reactivity, and a plausible synthetic strategy. Its trifunctional nature opens up numerous possibilities for the synthesis of novel pharmaceuticals, functional materials, and other high-value chemicals. This guide serves as a foundational resource to stimulate further research and application of this promising, yet underexplored, molecule. Researchers are encouraged to validate the predictions made herein through experimental investigation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 3-Iodophenol in Chemical Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). 4-Iodophenol. Retrieved from [Link]

- Google Patents. (n.d.). CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate.

-

Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

-

Wikipedia. (2023). 4-Aminophenol. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

-

Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

-

ResearchGate. (2022). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

-

NJ.gov. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 3-Amino-4-iodophenol

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-Amino-4-iodophenol from 3-aminophenol. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, from the nuances of electrophilic aromatic substitution on a highly activated bi-functionalized ring to the practical considerations for ensuring high yield and purity. We present a detailed protocol centered on the in-situ generation of an electrophilic iodine species, offering a robust and accessible method for researchers, chemists, and drug development professionals. The guide includes a thorough examination of the reaction mechanism, step-by-step experimental procedures, safety protocols, characterization techniques, and a complete set of visual aids and data tables to ensure reproducibility and a deep understanding of the process.

Introduction

3-Amino-4-iodophenol is a valuable substituted aromatic compound, serving as a key intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials.[1] Its utility stems from the strategic placement of three distinct functional groups—hydroxyl, amino, and iodo—on the phenyl ring, each offering a handle for subsequent chemical modification. The iodine atom, in particular, is a versatile functional group for introducing further complexity through well-established cross-coupling reactions.

The synthesis of this molecule presents a classic challenge in organic chemistry: achieving regioselective substitution on a highly activated aromatic ring. The starting material, 3-aminophenol, contains two powerful ortho-, para-directing groups, the hydroxyl (-OH) and the amino (-NH₂) groups. Their synergistic activation makes the ring exceptionally nucleophilic and prone to rapid, often uncontrolled, electrophilic substitution. This guide details a controlled and selective iodination process, focusing on the generation of the desired 4-iodo isomer.

The Chemistry of Iodination on Activated Phenols

Mechanism of Electrophilic Aromatic Substitution (EAS)

The core transformation is an electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry.[2] The mechanism proceeds in two primary steps:

-

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (in this case, a positively polarized iodine species, "I⁺"). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

-

Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the highly stable aromatic system.[2]

Phenols and anilines are exceptionally reactive towards EAS because the lone pair of electrons on the oxygen or nitrogen atom can be delocalized into the ring, significantly increasing its electron density and nucleophilicity.[4]

Synergistic Directing Effects in 3-Aminophenol

In 3-aminophenol, both the hydroxyl and amino groups are powerful activating, ortho-, para- directors. Their positions relative to each other create a unique electronic landscape:

-

Hydroxyl Group (-OH): Strongly directs incoming electrophiles to positions 2, 4, and 6.

-

Amino Group (-NH₂): Also strongly directs incoming electrophiles to positions 2, 4, and 6.

The position C-4 is ortho to both the hydroxyl and the amino groups. This convergence of electron-donating resonance effects makes the 4-position the most electron-rich and sterically accessible site on the ring, heavily favoring electrophilic attack at this location. This strong regiochemical bias is the cornerstone of this synthesis, allowing for the preferential formation of 3-Amino-4-iodophenol.

Rationale for the Iodinating System

Directly using elemental iodine (I₂) for the iodination of highly active substrates like phenols is often problematic. Iodine is the least reactive halogen in EAS, but the high nucleophilicity of the phenol ring can lead to issues like oxidative decomposition and a lack of control.[4][5]

A more effective and controlled strategy is the in situ generation of a more potent electrophilic iodine species. The chosen method utilizes sodium iodide (NaI) as the iodine source and sodium hypochlorite (NaOCl) as an oxidizing agent.[6] In this system, hypochlorite oxidizes the iodide ion (I⁻) to generate hypoiodous acid (HOI) or a related species, which serves as the active electrophile for the aromatic substitution.[4] This approach offers several advantages:

-

Control: The rate of generation of the electrophile can be controlled by the rate of addition of the oxidant.

-

Safety & Accessibility: The reagents are common, inexpensive, and relatively safe to handle compared to alternatives like iodine monochloride.[6][7]

-

Mild Conditions: The reaction can be performed at low temperatures, minimizing side reactions.

Experimental Protocol: Synthesis of 3-Amino-4-iodophenol

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-Aminophenol | Reagent | 109.13 | 591-27-5 | Starting material. |

| Sodium Iodide (NaI) | ACS | 149.89 | 7681-82-5 | Iodine source. |

| Sodium Hypochlorite (NaOCl) | 6% solution | 74.44 | 7681-52-9 | Oxidizing agent. |

| Methanol (MeOH) | ACS | 32.04 | 67-56-1 | Reaction solvent. |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS | 158.11 | 7772-98-7 | Quenching agent. |

| Hydrochloric Acid (HCl) | 2 M solution | 36.46 | 7647-01-0 | For acidification. |

| Deionized Water | - | 18.02 | 7732-18-5 | For solutions/washing. |

| Round-bottom flask (250 mL) | - | - | - | Reaction vessel. |

| Magnetic stirrer and stir bar | - | - | - | For agitation. |

| Dropping funnel (60 mL) | - | - | - | For controlled addition. |

| Ice/water bath | - | - | - | For temperature control. |

| pH paper | - | - | - | To monitor acidity. |

| Büchner funnel and filter paper | - | - | - | For filtration. |

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

-

3-Aminophenol: Harmful if swallowed or inhaled. May cause skin irritation.

-

Iodine-containing compounds: Can cause severe skin and eye irritation or burns.[8][9] Inhalation can irritate the respiratory system.[9]

-

Sodium Hypochlorite: Corrosive. Reacts with acid to produce toxic chlorine gas.

-

Methanol: Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

All waste materials must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[10]

Step-by-Step Synthesis Procedure

-

Reactant Dissolution: In a 250 mL round-bottom flask, combine 3-aminophenol (e.g., 5.45 g, 50 mmol) and sodium iodide (e.g., 7.50 g, 50 mmol). Add 100 mL of methanol. Place a magnetic stir bar in the flask and stir the mixture until all solids have dissolved.

-

Temperature Control: Position the flask in an ice/water bath atop a magnetic stirrer. Allow the solution to cool to 0-5 °C with continuous stirring.

-

Controlled Oxidation: Measure the required volume of 6% sodium hypochlorite solution (corresponding to 50 mmol, approx. 62 mL) and place it in a dropping funnel. Add the NaOCl solution dropwise to the cooled, stirring methanol solution over a period of 30-45 minutes. Causality Note: Slow, dropwise addition is critical to maintain a low temperature, preventing thermal runaway and minimizing the formation of side products. It also controls the rate of generation of the electrophilic iodine species.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Quenching: Remove the ice bath. Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate (approx. 20 mL) to the reaction mixture. Continue stirring for 10 minutes. Causality Note: Sodium thiosulfate is a reducing agent that quenches the reaction by destroying any unreacted hypochlorite and reducing any remaining elemental iodine (I₂) back to non-reactive iodide (I⁻), indicated by the disappearance of any yellow/brown color.

-

Solvent Removal: Remove the bulk of the methanol solvent using a rotary evaporator under reduced pressure.

-

Product Isolation: To the remaining aqueous residue, add deionized water to a total volume of approximately 100 mL. With continued stirring, acidify the solution by adding 2 M HCl in small portions until the pH reaches 4-5, as checked with pH paper.[11] A precipitate of the product should form.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL). For further purification, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum to yield 3-Amino-4-iodophenol as a solid.

Characterization and Validation

The identity and purity of the synthesized 3-Amino-4-iodophenol must be confirmed through a suite of analytical techniques.[12]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the three aromatic protons, with coupling patterns confirming the 1,2,4-substitution pattern. The signals for the -OH and -NH₂ protons will also be present, often as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR will display six unique signals for the aromatic carbons, with the carbon attached to the iodine atom (C4) showing a characteristic shift to a higher field (lower ppm) compared to its unsubstituted counterpart.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the calculated mass of C₆H₆INO (m/z = 234.95).

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch (broad, ~3300-3400 cm⁻¹), N-H stretches (two sharp peaks, ~3300-3500 cm⁻¹), and C-H aromatic stretches (~3000-3100 cm⁻¹).

-

Melting Point: A sharp melting point close to the literature value provides a strong indication of purity.

Process Visualization and Data

Reaction Pathway Diagram

Caption: Overall reaction for the synthesis of 3-Amino-4-iodophenol.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and analysis.

Data Summary Table

| Parameter | Value / Observation | Rationale / Notes |

| Stoichiometry | 1:1:1 (3-Aminophenol : NaI : NaOCl) | Controls for mono-iodination. |

| Reaction Temperature | 0-5 °C | Minimizes side reactions and decomposition. |

| Typical Yield | 75-85% (post-recrystallization) | Dependent on precise control of conditions. |

| Appearance | Off-white to light tan solid | Color may vary slightly with purity. |

| Molecular Formula | C₆H₆INO | - |

| Molecular Weight | 235.02 g/mol | - |

Conclusion

This guide presents a scientifically grounded and detailed protocol for the regioselective synthesis of 3-Amino-4-iodophenol. By understanding the principles of electrophilic aromatic substitution and the powerful, synergistic directing effects of the hydroxyl and amino groups, chemists can reliably produce this valuable intermediate. The described method, utilizing the in-situ generation of an electrophilic iodine species from sodium iodide and sodium hypochlorite, is robust, scalable, and employs readily available reagents. The successful execution of this synthesis, validated by rigorous characterization, provides a key building block for further discovery in medicinal chemistry and materials science.

References

- CN101318881A - Method for preparing iodo-phenol compound.

-

Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. [Link]

-

Preparation of 3-aminophenol. PrepChem.com. [Link]

-

Iodination of Phenols: Lab Procedure & Aromatic Substitution. Studylib. [Link]

-

Iodination of phenol. (Year not specified). Risø National Laboratory. [Link]

-

3-aminophenol – Knowledge and References. Taylor & Francis. [Link]

-

Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]

-

Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

-

Iodine Monochloride. Wikipedia. [Link]

-

Iodine - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health and Senior Services. [Link]

-

Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023). JoVE. [Link]

-

Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 6. studylib.net [studylib.net]

- 7. Iodine monochloride - Wikipedia [en.wikipedia.org]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. ehs.yale.edu [ehs.yale.edu]

- 11. CN101318881A - Method for preparing iodo-phenol compound - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Solubility and Stability of 3-Amino-4-iodophenol for Researchers

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties, solubility, and stability of 3-Amino-4-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying chemical principles that govern the behavior of this molecule. By synthesizing data from analogous compounds and outlining robust experimental protocols, this guide serves as a foundational resource for handling, formulating, and analyzing 3-Amino-4-iodophenol, ensuring both scientific integrity and practical application in a laboratory setting.

Introduction: Understanding 3-Amino-4-iodophenol

3-Amino-4-iodophenol is an aromatic organic compound featuring three key functional groups on a benzene ring: a hydroxyl (-OH), an amino (-NH2), and an iodine (-I) atom. This unique substitution pattern makes it a valuable, yet complex, intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialized chemical probes. The interplay between the electron-donating amino and hydroxyl groups and the bulky, electron-withdrawing iodo group dictates its reactivity, solubility, and stability.

A thorough understanding of these characteristics is not merely academic; it is critical for its practical application. For a medicinal chemist, predicting solubility is key to designing effective drug delivery systems. For a process chemist, knowing the stability profile is essential for optimizing reaction conditions and ensuring the purity of the final product. This guide provides the foundational knowledge and methodologies to characterize and effectively utilize 3-Amino-4-iodophenol.

Core Physicochemical Properties

While specific experimental data for 3-Amino-4-iodophenol is sparse, we can reliably predict its properties by examining its structure and data from closely related analogues such as 4-aminophenol and 4-iodophenol.

-

Molecular Structure: The positioning of the functional groups is paramount. The amino and hydroxyl groups are meta to each other, while the iodine atom is ortho to the amino group and meta to the hydroxyl group. This arrangement influences intramolecular hydrogen bonding and the overall electronic distribution of the aromatic ring.

-

pKa (Predicted): The molecule possesses two ionizable groups. The phenolic hydroxyl group is weakly acidic, while the aromatic amino group is weakly basic.

-

The hydroxyl group (pKa ~9-10) is expected to have a pKa similar to that of 4-iodophenol (pKa 9.33)[1]. Its acidity allows the molecule to form a phenoxide salt under basic conditions, which dramatically increases aqueous solubility.

-

The amino group (pKa ~4-5) will be protonated under acidic conditions. Its basicity is comparable to other aminophenols[2].

-

-

logP (Predicted): The octanol-water partition coefficient (logP) is a measure of lipophilicity. The iodine atom significantly increases the lipophilicity of the molecule. While 4-aminophenol has a logP of 0.04[2][3], the addition of iodine is expected to raise the logP of 3-Amino-4-iodophenol substantially, indicating a greater preference for nonpolar environments.

| Property | Predicted Value / Key Information | Rationale / Analogous Compound Data |

| Molecular Formula | C₆H₆INO | Based on chemical structure. |

| Molecular Weight | 235.02 g/mol | Based on atomic weights. |

| Appearance | Likely a light-colored solid (white, beige, or brown) | Analogous compounds like 4-iodophenol and 4-aminophenol are crystalline solids that may darken upon exposure to air and light[1][2]. |

| Melting Point | Expected >100 °C | 4-Amino-3-iodophenol (an isomer) has a melting point of 145.5 °C[4]. 4-Iodophenol melts at 92-94 °C[1][5]. |

| pKa (Phenol) | ~9.3 | Based on 4-iodophenol (pKa 9.33)[1]. |

| pKa (Amine) | ~5.0 | Based on 4-aminophenol (pKa 5.48 for the conjugate acid)[2][3]. |

| Predicted Solubility | Low in neutral water; increases in acidic and basic solutions. Soluble in polar organic solvents. | The aromatic ring and iodine atom confer hydrophobicity. The ionizable amino and hydroxyl groups enhance solubility at pH extremes. |

Comprehensive Solubility Profile

Solubility is a critical parameter for any downstream application, from reaction chemistry to biological assays. The solubility of 3-Amino-4-iodophenol is governed by its amphipathic and amphoteric nature.

Theoretical Considerations

-

Aqueous Solubility: At neutral pH, the molecule is uncharged, and its aqueous solubility is expected to be low due to the hydrophobic contributions of the benzene ring and the large iodine atom.

-

pH-Dependent Solubility: As an amphoteric substance, its solubility in water is highly dependent on pH.

-

In acidic solutions (pH < 4) , the amino group becomes protonated (-NH₃⁺), forming a cationic salt that is significantly more water-soluble.

-

In basic solutions (pH > 10) , the hydroxyl group is deprotonated (-O⁻), forming an anionic phenoxide salt that is also much more soluble in water.

-

-

-

Organic Solvent Solubility: The molecule is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the amino and hydroxyl groups. It will likely have lower solubility in nonpolar solvents like hexanes or toluene.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the most accurate representation of a compound's solubility in a given solvent.

Causality: The shake-flask method is the gold standard because it ensures the system reaches a true equilibrium between the undissolved solid and the saturated solution. A 24-hour incubation period is typically sufficient for most compounds to reach this state.

Methodology:

-

Preparation: Add an excess amount of solid 3-Amino-4-iodophenol to a series of vials containing the desired solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours using a shaker or rotator.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Diagram: Experimental Workflow for Solubility Determination

Caption: Forced degradation study experimental design.

Recommended Storage and Handling

Based on the predicted stability profile, the following handling and storage procedures are mandatory to preserve the integrity of 3-Amino-4-iodophenol:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place.[6][7] For long-term storage, refrigeration and an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize oxidation.

-

Light Protection: The material should be stored in an amber vial or otherwise protected from direct sunlight and strong indoor lighting to prevent photodecomposition.[1][8][6]

-

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with strong oxidizing agents.[1]

Conclusion

3-Amino-4-iodophenol is a molecule whose utility in scientific research is directly tied to a clear understanding of its fundamental chemical properties. While direct experimental data is limited, a robust profile can be constructed through the analysis of its functional groups and related chemical structures. Its amphoteric nature dictates a pH-dependent aqueous solubility, while the presence of the electron-rich aminophenol system and the carbon-iodine bond renders it susceptible to oxidative and photolytic degradation. By employing the standardized experimental protocols detailed in this guide, researchers can accurately determine the solubility and stability parameters necessary for successful and reproducible experimentation, ensuring the compound's integrity from storage to final application.

References

-

PubChem. 3-Iodophenol. National Center for Biotechnology Information. URL: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Iodophenol, 99%. URL: [Link]

-

Wikipedia. (n.d.). 4-Aminophenol. URL: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol. URL: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). URL: [Link]

-

PubChem. 3-Amino-4-bromophenol. National Center for Biotechnology Information. URL: [Link]

-

PubChem. 4-Aminophenol. National Center for Biotechnology Information. URL: [Link]

-

PubChem. 4-Iodophenol. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. 4-Iodophenol | 540-38-5 [chemicalbook.com]

- 2. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. 4-AMino-3-iodophenol | 66416-73-7 [chemicalbook.com]

- 5. 4-Iodophenol 99 540-38-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com [carlroth.com]

Spectroscopic Profile of 3-Amino-4-iodophenol: A Predictive Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 3-Amino-4-iodophenol (CAS No. 99968-83-9). In the absence of extensive, publicly available experimental spectra for this specific isomer, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), in conjunction with empirical data from structurally related isomers, to construct a reliable, predicted spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the anticipated spectral features to aid in the identification, characterization, and quality control of 3-Amino-4-iodophenol.

Introduction: The Rationale for Predictive Spectroscopy

3-Amino-4-iodophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise arrangement of the amino, hydroxyl, and iodo substituents on the phenyl ring dictates its chemical reactivity, biological activity, and physical properties. Unambiguous structural confirmation is paramount, and spectroscopic techniques are the cornerstone of this process.

Due to the limited availability of direct experimental data for 3-Amino-4-iodophenol, this guide adopts a predictive approach. By systematically analyzing the spectroscopic data of its isomers—namely 3-iodophenol, 4-iodophenol, and 3-aminophenol—we can deconstruct the influence of each functional group on the overall spectral signature. This comparative analysis allows for an educated prediction of the ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule. It is imperative for the user of this guide to recognize the predictive nature of the presented data and to verify it against experimentally acquired spectra.

Molecular Structure and Predicted Spectroscopic Overview

The structural arrangement of 3-Amino-4-iodophenol is foundational to interpreting its spectroscopic data. The interplay of the electron-donating effects of the hydroxyl and amino groups, and the electron-withdrawing and heavy-atom effects of the iodine atom, creates a unique electronic environment for each nucleus and bond within the molecule.

Caption: Molecular structure of 3-Amino-4-iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-4-iodophenol are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic nature of the adjacent substituents. The hydroxyl and amino groups are electron-donating, shielding the aromatic protons and shifting their signals upfield (to lower ppm values). Conversely, the iodine atom has a deshielding effect.

Table 1: Predicted ¹H NMR Data for 3-Amino-4-iodophenol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 6.8 - 7.0 | d | ~2.0 (meta) | Ortho to the electron-donating -NH₂ group and meta to the -OH and -I groups. |

| H-5 | 6.6 - 6.8 | dd | ~8.0 (ortho), ~2.0 (meta) | Ortho to the electron-donating -OH group and meta to the -NH₂ group. |

| H-6 | 7.2 - 7.4 | d | ~8.0 (ortho) | Ortho to the iodine atom and meta to the -OH group. |

| -OH | 8.5 - 9.5 | br s | - | Broad singlet, exchangeable with D₂O. |

| -NH₂ | 3.5 - 4.5 | br s | - | Broad singlet, exchangeable with D₂O. |

Disclaimer: Predicted values are based on analysis of related compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are highly dependent on the directly attached substituent.

Table 2: Predicted ¹³C NMR Data for 3-Amino-4-iodophenol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 150 - 155 | Attached to the hydroxyl group. |

| C-2 | 115 - 120 | Ortho to -OH and -NH₂ groups. |

| C-3 | 140 - 145 | Attached to the amino group. |

| C-4 | 85 - 95 | Attached to the iodine atom (heavy atom effect). |

| C-5 | 120 - 125 | Para to the amino group. |

| C-6 | 130 - 135 | Ortho to the iodine atom. |

Disclaimer: Predicted values are based on analysis of related compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy: Key Vibrational Modes

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of 3-Amino-4-iodophenol will be characterized by the vibrational modes of the O-H, N-H, C-O, C-N, and aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for 3-Amino-4-iodophenol

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching | Overlapping broad bands characteristic of phenolic O-H and primary amine N-H stretching. |

| 3100 - 3000 | Medium | Aromatic C-H stretching | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 1620 - 1580 | Medium-Strong | Aromatic C=C stretching | Skeletal vibrations of the benzene ring. |

| 1520 - 1480 | Medium-Strong | N-H bending | Bending vibration of the primary amine. |

| 1300 - 1200 | Strong | C-O stretching | Phenolic C-O bond stretching. |

| 1350 - 1250 | Medium | C-N stretching | Aromatic amine C-N bond stretching. |

| 850 - 750 | Strong | C-H out-of-plane bending | Bending vibrations indicative of the substitution pattern on the aromatic ring. |

Mass Spectrometry (MS): Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-4-iodophenol, the molecular weight is 234.96 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Caption: Predicted key fragmentation pathways for 3-Amino-4-iodophenol.

The fragmentation is likely to be initiated by the loss of the iodine atom, which is a good leaving group, or by the loss of small neutral molecules such as carbon monoxide (CO) from the phenol ring or hydrogen cyanide (HCN) from the aniline moiety.

Table 4: Predicted Key Mass Spectral Fragments for 3-Amino-4-iodophenol

| m/z | Ion | Rationale |

| 235 | [C₆H₆INO]⁺˙ | Molecular ion (M⁺˙) |

| 127 | [I]⁺ | Iodine cation |

| 108 | [C₆H₆NO]⁺ | Loss of an iodine radical from the molecular ion. |

| 80 | [C₅H₆N]⁺ | Subsequent fragmentation of the [M-I]⁺ ion. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 3-Amino-4-iodophenol. These should be adapted and optimized by the experimentalist based on the available instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-4-iodophenol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time will be necessary.

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum.

-

Processing: Perform a background subtraction and present the data as transmittance or absorbance.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Acquisition Parameters: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose the structures of the major fragment ions.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of 3-Amino-4-iodophenol based on the analysis of its structural isomers and fundamental spectroscopic principles. The presented ¹H NMR, ¹³C NMR, IR, and MS data serve as a valuable reference for researchers working with this compound. It is strongly recommended that this predicted data be confirmed with experimentally acquired spectra to ensure accurate structural elucidation and characterization.

References

- Spectral data for isomers were referenced from publicly available databases such as the NIST Chemistry WebBook and PubChem. Specific citations for individual data points are not provided in this predictive guide, as the presented data is a synthesized prediction based on general principles and data from multiple sources.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

The Alchemist's Amulet: Unlocking the Therapeutic Potential of 3-Amino-4-iodophenol in Medicinal Chemistry

A Technical Guide for the Vanguard of Drug Discovery

Foreword: The Allure of a Trifunctional Scaffold

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge not merely as inert frameworks, but as dynamic platforms ripe with potential. 3-Amino-4-iodophenol is one such entity. At first glance, a simple aromatic ring adorned with three key functional groups: a nucleophilic amine, an acidic phenol, and a versatile iodine. Yet, this trifecta of reactivity bestows upon it a remarkable capacity for strategic chemical modification, positioning it as a coveted building block in the quest for novel therapeutics. This guide is crafted for the discerning researcher, the innovative scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts, but an in-depth exploration of the "why" and "how" behind the burgeoning applications of this remarkable molecule. We will dissect its synthetic nuances, unravel its potential in crafting targeted therapies, and illuminate the path for its future exploitation in the ever-evolving landscape of medicinal chemistry.

The Synthetic Cornerstone: Crafting the Master Key

The journey into the therapeutic applications of 3-Amino-4-iodophenol begins with its synthesis. While direct, high-yielding preparations of this specific isomer are not extensively documented in readily available literature, we can extrapolate a robust synthetic strategy from its close chemical cousins, particularly its bromo-analog. The most logical and industrially scalable approach involves a multi-step sequence starting from a readily available precursor, 3-aminophenol.

A Plausible Synthetic Route: A Step-by-Step Protocol

The following protocol is a hypothetical yet chemically sound pathway for the synthesis of 3-Amino-4-iodophenol, adapted from established methodologies for similar halogenated aminophenols.

Diagram 1: Hypothetical Synthesis of 3-Amino-4-iodophenol

Caption: A plausible multi-step synthesis of 3-Amino-4-iodophenol.

Experimental Protocol:

-

Protection of the Amino Group:

-

Dissolve 3-aminophenol in a suitable solvent such as acetic acid.

-

Slowly add acetic anhydride at room temperature with stirring.

-

The reaction is typically exothermic; maintain the temperature below 40°C.

-

After the addition is complete, stir for an additional 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the N-(3-hydroxyphenyl)acetamide.

-

Filter, wash with water, and dry the product.

-

-

Regioselective Iodination:

-

Dissolve the protected aminophenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) portion-wise at a controlled temperature (often 0-10°C) to direct the iodine to the position ortho to the activating hydroxyl group and para to the moderately activating acetamido group.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography or recrystallization to isolate N-(4-iodo-3-hydroxyphenyl)acetamide.

-

-

Deprotection of the Amino Group:

-

Reflux the purified N-(4-iodo-3-hydroxyphenyl)acetamide in an acidic solution (e.g., aqueous hydrochloric acid).

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the 3-Amino-4-iodophenol.

-

Filter the solid, wash with cold water, and dry to yield the final product.

-

The Power of Three: Strategic Applications in Drug Design

The true value of 3-Amino-4-iodophenol lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular structure, a critical advantage in the iterative process of drug discovery.

A Privileged Scaffold for Kinase Inhibitors

The aminophenol moiety is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[1] The iodine atom at the 4-position serves as a versatile handle for introducing substituents that can probe and occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Diagram 2: Kinase Inhibitor Design Strategy

Caption: Leveraging 3-Amino-4-iodophenol for kinase inhibitor design.

The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. This allows for the facile introduction of a wide array of aryl and heteroaryl groups, enabling a systematic exploration of the structure-activity relationship (SAR).

Table 1: Potential Cross-Coupling Partners and their Rationale

| Cross-Coupling Reaction | Coupling Partner | Rationale in Kinase Inhibitor Design |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Introduction of diverse aromatic systems to probe hydrophobic pockets and establish additional interactions. |

| Sonogashira Coupling | Terminal Alkynes | Creation of rigid linkers to access deeper regions of the ATP-binding site; alkynes can also act as hydrogen bond acceptors. |

| Buchwald-Hartwig Amination | Amines | Installation of basic moieties to improve solubility and form salt bridges with acidic residues in the kinase. |

A Gateway to Bioactive Heterocycles

The ortho-relationship of the amino and hydroxyl groups in 3-Amino-4-iodophenol makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems, many of which are privileged structures in medicinal chemistry.

2.2.1. Benzoxazoles: A Scaffold of Diverse Activity

Condensation of 3-Amino-4-iodophenol with carboxylic acids or their derivatives can readily form the benzoxazole core. The iodine atom remains as a valuable point for further functionalization, allowing for the generation of a library of substituted benzoxazoles for screening against various biological targets.

Diagram 3: Benzoxazole Synthesis and Functionalization

Caption: Synthetic pathway to functionalized benzoxazoles.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 3-Amino-4-iodophenol derivatives is scarce, we can infer general principles from related structures. The position and nature of the substituents introduced via the iodine handle will be critical in determining the biological activity and selectivity.

| Position of Modification | Type of Modification | Potential Impact on Biological Activity |

| 4-position (via Iodine) | Small, lipophilic groups | May enhance binding to hydrophobic pockets. |

| Polar, hydrogen-bonding groups | Could improve solubility and introduce specific interactions with the target protein. | |

| Bulky aromatic systems | Can be used to probe for larger pockets and may lead to increased potency. | |

| 3-position (Amino group) | Acylation/Sulfonylation | Can modulate the hydrogen-bonding capacity and introduce vectors for further extension. |

| Alkylation | May alter the basicity and steric profile, influencing target engagement. | |

| 1-position (Hydroxyl group) | Etherification | Can block a hydrogen-bonding site and introduce lipophilicity, potentially improving cell permeability. |

Future Horizons: The Untapped Potential

The true potential of 3-Amino-4-iodophenol is only beginning to be explored. Its unique combination of functional groups makes it an ideal candidate for more advanced synthetic strategies, including:

-

Diversity-Oriented Synthesis (DOS): The orthogonal reactivity of the scaffold can be exploited to generate complex and diverse molecular libraries with a high degree of skeletal diversity.

-

Fragment-Based Drug Discovery (FBDD): 3-Amino-4-iodophenol itself can be considered a valuable fragment for screening against a wide range of biological targets. Hits can then be rapidly elaborated using the versatile iodine handle.

-

PROTACs and Molecular Glues: The ability to introduce linkers at the 4-position makes this scaffold a promising starting point for the design of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

Conclusion: A Call to Exploration

3-Amino-4-iodophenol is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its inherent trifunctionality provides a robust and versatile platform for the medicinal chemist's arsenal. While the direct biological applications of this specific isomer are still emerging, the foundational principles of its reactivity, drawn from the rich chemistry of its analogs, paint a compelling picture of its potential. It is our hope that this guide will serve not as a final word, but as an invitation—a call to researchers and drug developers to explore the vast and exciting therapeutic landscapes that can be unlocked with this remarkable alchemist's amulet.

References

- Google Patents. (2017). The synthetic method of the bromophenol of 3 amino 4.

- Guidechem. (n.d.). What are the synthesis and applications of 3-Iodophenol?

-

Wikipedia. (2023, December 27). 4-Aminophenol. [Link]

-

MDPI. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

-

PubMed. (2013). Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

-

PubMed. (2019). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. [Link]

-

NIH. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

Sources

A Senior Application Scientist's Guide to the Chemoselective Reactivity of 3-Amino-4-iodophenol

Introduction: The Strategic Value of 3-Amino-4-iodophenol

In the landscape of pharmaceutical and fine chemical synthesis, building blocks that offer multiple, differentially reactive sites are of paramount importance. 3-Amino-4-iodophenol is a prime example of such a scaffold. Its structure, featuring a nucleophilic amino group and an iodo group amenable to a host of cross-coupling reactions, presents both a challenge and an opportunity for the synthetic chemist.[1] The key to unlocking its full potential lies in understanding and controlling the chemoselectivity of its functional groups. This guide provides an in-depth analysis of the factors governing the reactivity of the amino and iodo moieties, offering field-proven strategies and detailed protocols for their selective manipulation.

Pillar 1: Understanding the Electronic Landscape

The reactivity of 3-amino-4-iodophenol is dictated by the electronic interplay between the hydroxyl (-OH), amino (-NH2), and iodo (-I) substituents on the aromatic ring.

-

The Amino Group (-NH2): As a strong electron-donating group (via the mesomeric effect), the amino group is a potent nucleophile and ortho-, para-director. It is the primary site for electrophilic attack, such as acylation or alkylation.

-

The Iodo Group (-I): The iodine atom exhibits a dual electronic nature. It is electron-withdrawing through the inductive effect but a weak electron-donator via the mesomeric effect. Its primary synthetic utility, however, stems from its role as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[2] The C-I bond is the most reactive of the carbon-halogen bonds in these transformations.[3]

-

The Phenolic Group (-OH): The hydroxyl group is also a strong activating, ortho-, para-directing group. Its acidity can influence reaction conditions, particularly in the presence of bases.

This electronic arrangement means that under standard conditions, the amino group is significantly more nucleophilic and reactive towards electrophiles than the aryl-iodide bond. Conversely, the aryl-iodide bond is specifically targeted by palladium catalysts in cross-coupling reactions, under conditions that can often leave the amino group untouched. This inherent difference in reactivity is the foundation of chemoselective synthesis with this molecule.

Pillar 2: Mastering Chemoselective Transformations

Harnessing the differential reactivity of 3-amino-4-iodophenol requires a strategic approach, often involving either the exploitation of orthogonal reaction conditions or the use of protecting groups.

Strategy 1: Selective Reaction at the Amino Group

The high nucleophilicity of the amino group allows for its selective functionalization in the presence of the iodo group. N-acylation is a common and highly efficient transformation.

Causality Behind Experimental Choices: The choice of an acylating agent and base is critical. A mild base like pyridine or triethylamine is sufficient to scavenge the acid byproduct without promoting side reactions involving the phenolic hydroxyl or the iodo group. The reaction is typically performed at low to ambient temperatures to ensure high selectivity and prevent over-acylation.

Experimental Protocol 1: Selective N-Acylation

-

Setup: To a solution of 3-amino-4-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (N2 or Ar), add a mild base such as triethylamine (1.2 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Strategy 2: Selective Reaction at the Iodo Group via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of C-C and C-heteroatom bonds.[2][4] The C-I bond of 3-amino-4-iodophenol is an ideal handle for these transformations.[1]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling joins the aryl iodide with an organoboron species.[5][6][7] While it's possible to perform this reaction on the unprotected amine, yields can be compromised due to potential catalyst inhibition by the free amine.[8] A protecting group strategy is often superior.

B. Sonogashira Coupling (C-C Bond Formation)

This reaction creates a C(sp2)-C(sp) bond by coupling the aryl iodide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.

Visualization of Synthetic Strategy

The following workflow illustrates a common and robust strategy: protection of the amine, subsequent cross-coupling at the iodide, and final deprotection.

Caption: Orthogonal synthesis workflow for functionalizing 3-amino-4-iodophenol.

Experimental Protocol 2: Suzuki-Miyaura Coupling (with Protected Amine)

-

Inert Atmosphere: To a flame-dried flask, add the N-acylated 3-amino-4-iodophenol (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N2 or Ar) three times. Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the protected biaryl product.

-

Deprotection: The acyl protecting group can be removed by heating in aqueous acid (e.g., 3M HCl) or base (e.g., NaOH) to yield the final product.

Pillar 3: Trustworthy Data & Self-Validating Systems

The success of these selective reactions is measured by yield and purity. The protocols described are designed to be self-validating; successful N-acylation is easily confirmed by the disappearance of the starting material on a TLC plate and a characteristic shift in NMR signals. Similarly, a successful cross-coupling is marked by a significant change in polarity and molecular weight.

Table 1: Representative Data for Chemoselective Reactions

| Reaction Type | Substrate | Reagents & Conditions | Product | Typical Yield (%) |

| N-Acylation | 4-Iodoaniline | Benzoyl chloride, Pyridine, CH2Cl2, RT | N-(4-iodophenyl)benzamide | 95%[9] |

| Suzuki Coupling | ortho-Bromoaniline | Arylboronic acid, CataCXium A Pd G3, Cs2CO3, 2-MeTHF, 70°C | ortho-Substituted Biarylaniline | 80-97%[8] |

| Sonogashira Coupling | Aryl Iodide | Terminal Alkyne, PdCl2(PPh3)2, CuI, Et3N, RT | Aryl Alkyne | >90% |

*Data for structurally similar compounds are presented to demonstrate typical efficiencies of these transformations.

Conclusion: A Versatile Tool for Modern Synthesis

3-Amino-4-iodophenol is a testament to the principle of chemoselectivity in organic synthesis. The distinct reactivity profiles of its amino and iodo groups allow for a modular and strategic approach to the construction of complex molecules. By understanding the electronic factors at play and employing either orthogonal reaction conditions or a robust protecting group strategy, researchers can selectively functionalize either position with high fidelity. The protocols and strategies outlined in this guide provide a reliable framework for drug development professionals and synthetic chemists to leverage the full synthetic power of this versatile building block.

References

- Vertex AI Search. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.

- BenchChem. (n.d.). N-Acylation and N-Alkylation of Halogenated Anilines.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.

- RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.

- Wikipedia. (n.d.). Cross-coupling reaction.

- University of Bath. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides.

Sources

- 1. calibrechem.com [calibrechem.com]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Chemo- and Regioselective Functionalization of 3-Amino-4-iodophenol: A Technical Guide

Topic: Electrophilic Substitution and Functionalization of 3-Amino-4-iodophenol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Structural Analysis

3-Amino-4-iodophenol (CAS: 66416-73-7) is a high-value pharmacophore scaffold, primarily utilized as a precursor for benzoxazoles and as a "bifunctional handle" in transition-metal catalysis. Its utility in drug development stems from its unique electronic topography: it possesses two strong electron-donating groups (EDGs: -OH, -NH₂) and one labile functional handle (-I) on a benzene core.

This guide addresses the specific challenges of performing electrophilic substitutions on this molecule. Unlike simple anilines, the presence of the iodine atom at C4 and the hydroxyl at C1 creates a complex steric and electronic environment that dictates regioselectivity.

Electronic Topography and Activation

The molecule acts as a "push-push" system with a halogen anchor.

-

Hydroxyl (-OH, C1): Strong activator, ortho, para-director.[1]

-

Amino (-NH₂, C3): Strong activator, ortho, para-director.[1]

-

Iodine (-I, C4): Weak deactivator (inductive), ortho, para-director (resonance), but primarily serves as a blocking group and cross-coupling handle.

Regioselectivity Map:

-

C2 Position (The "Hotspot"): Located ortho to both the -OH and -NH₂ groups. This position is electronically the most nucleophilic site on the ring due to cooperative donation. However, it is sterically crowded.

-

C6 Position: Located ortho to -OH and para to -NH₂. This position is highly activated and sterically accessible.

-

C5 Position: Located meta to both strong donors. Least reactive toward Electrophilic Aromatic Substitution (SEAr).

Figure 1: Reactivity profile of the 3-Amino-4-iodophenol scaffold. Red indicates highest electron density; Yellow indicates secondary reactive site.

Electrophilic Substitution Strategies (SEAr)

Direct electrophilic aromatic substitution (SEAr) on 3-amino-4-iodophenol is chemically hazardous due to the high oxidation potential of the free aminophenol system. Oxidative polymerization (tar formation) often competes with substitution.

Critical Rule: To perform controlled SEAr (e.g., nitration, halogenation, acylation), the amino group must be protected or the reaction conditions must be strictly non-oxidizing.

Strategy A: N-Protection for Ring Functionalization

-

Why: Acetylation of the amine lowers the HOMO energy, preventing oxidation and reducing the activation of the C2/C6 positions slightly to prevent poly-substitution.

-

Outcome: Directs incoming electrophiles primarily to C6 (sterics favor C6 over C2 when N is acetylated).

Strategy B: Heterocyclization (The "Electrophilic Carbon" Attack)

The most common "electrophilic reaction" applied to this molecule in drug discovery is not substitution on the ring carbon, but nucleophilic attack by the N/O atoms onto an electrophilic carbon (aldehydes, carboxylic acids) to form Benzoxazoles .

Experimental Protocols

Protocol 1: Controlled N-Acetylation (Prerequisite for SEAr)

Use this protocol to stabilize the ring before attempting nitration or sulfonation.

Reagents:

-

3-Amino-4-iodophenol (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Dichloromethane (DCM) or THF (Solvent)

-

Triethylamine (1.2 eq)

Methodology:

-

Dissolution: Dissolve 3-amino-4-iodophenol in anhydrous DCM under Nitrogen atmosphere. (Note: The solution may darken if exposed to air; work quickly).

-

Addition: Cool to 0°C. Add Triethylamine followed by dropwise addition of Acetic Anhydride.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Result: N-(3-hydroxy-6-iodophenyl)acetamide. This intermediate is stable for further ring substitution.

Protocol 2: Synthesis of 5-Iodo-2-substituted-benzoxazoles

This reaction utilizes the nucleophilicity of the scaffold against an electrophilic aldehyde.

Context: This transforms the 3-amino-4-iodophenol into a rigid scaffold used in kinase inhibitors.

Reagents:

-

3-Amino-4-iodophenol (1.0 mmol)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Oxidant/Catalyst: Fe₃O₄@SiO₂-SO₃H (Nanocatalyst) or simple p-TsOH (classic).

-

Solvent: Ethanol or Solvent-free (melt).

Step-by-Step Workflow:

-

Condensation: Mix amino-phenol and aldehyde. If using p-TsOH (5 mol%), reflux in Ethanol for 4 hours.

-

Mechanism:

-

Step 1: Amine attacks aldehyde carbonyl (Electrophilic center)

Imine (Schiff Base). -

Step 2: Hydroxyl group attacks the imine carbon intramolecularly.

-

Step 3: Oxidative aromatization (often requires air or mild oxidant if not using an acid chloride).

-

-

Purification: Cool the mixture. The benzoxazole often precipitates. Recrystallize from hot ethanol.

Data Summary: Benzoxazole Yields from 3-Amino-4-iodophenol

| Electrophile (R-CHO) | Catalyst | Conditions | Yield (%) | Ref |

| Benzaldehyde | p-TsOH | EtOH, Reflux, 4h | 82% | [1] |

| 4-Cl-Benzaldehyde | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C | 93% | [2] |

| 4-OMe-Benzaldehyde | I₂ (10 mol%) | DMSO, RT | 88% | [3] |

Mechanistic Pathway & Visualization[2]

The following diagram illustrates the divergent pathways: Direct Ring Substitution (SEAr) vs. Heterocycle Formation.

Figure 2: Divergent synthetic pathways. Path 1 (Top) targets ring functionalization via SEAr. Path 2 (Bottom) targets the heteroatoms to build the benzoxazole core.

Critical Troubleshooting & Safety

-

Iodine Lability: In highly acidic SEAr conditions (e.g., Nitration with H₂SO₄/HNO₃), ipso-substitution can occur, where the Nitro group displaces the Iodine atom.

-

Mitigation: Use milder nitrating agents like Claycop (Cu(NO₃)₂ on clay) or Acetyl Nitrate at low temperatures.

-

-

Oxidation: The free aminophenol turns black/brown rapidly in air.

-

Mitigation: Store the starting material under Argon at -20°C. Perform all reactions in degassed solvents.

-

-

Regiocontrol: If attempting bromination without protection, you will likely obtain poly-brominated tars. Always protect the amine first.

References

-

BenchChem. "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem Technical Library. Link

-

Hakimi, F. et al. (2023).[2][3] "Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles." Advanced Journal of Chemistry-Section A. Link

-